molecular formula C8H12O5 B1623274 1,4-Diacetoxy-2-oxobutane CAS No. 33245-14-6

1,4-Diacetoxy-2-oxobutane

Cat. No.: B1623274
CAS No.: 33245-14-6
M. Wt: 188.18 g/mol
InChI Key: UNADEJREIUXXMI-UHFFFAOYSA-N
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Description

1,4-Diacetoxy-2-oxobutane is an organic compound with the molecular formula C8H12O5 It is a diester derivative of butanone, characterized by the presence of two acetoxy groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diacetoxy-2-oxobutane can be synthesized through the acyloxylation of butadiene. The process involves the reaction of butadiene with acetic acid and oxygen in the presence of a palladium catalyst. The reaction is typically carried out at temperatures ranging from 80°C to 200°C and under a pressure of up to 20 atmospheres .

Industrial Production Methods

In an industrial setting, the production of this compound involves the hydrogenation of crude butadiene followed by acyloxylation. This method improves the catalytic activity and extends the catalyst’s lifetime, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

1,4-Diacetoxy-2-oxobutane undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield 1,4-butanediol and acetic acid.

    Reduction: Reduction of the ketone group can produce 1,4-diacetoxybutane.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used to replace the acetoxy groups, depending on the desired product.

Major Products

    Hydrolysis: 1,4-Butanediol and acetic acid.

    Reduction: 1,4-Diacetoxybutane.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

1,4-Diacetoxy-2-oxobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diacetoxy-2-oxobutane involves its functional groups. The acetoxy groups can undergo hydrolysis or substitution reactions, while the ketone group can participate in reduction reactions. These reactions enable the compound to act as an intermediate in various chemical processes, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diacetoxybutane: Lacks the ketone group present in 1,4-Diacetoxy-2-oxobutane.

    1,4-Butanediol: The fully reduced form of this compound.

    2-Butanone: The parent ketone compound without the acetoxy groups.

Uniqueness

This compound is unique due to the presence of both acetoxy and ketone functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

(4-acetyloxy-3-oxobutyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-6(9)12-4-3-8(11)5-13-7(2)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNADEJREIUXXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415663
Record name 1,4-DIACETOXY-2-OXOBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33245-14-6
Record name 1,4-DIACETOXY-2-OXOBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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